molecular formula C29H35NO2 B133144 Dhpbcde CAS No. 156383-09-4

Dhpbcde

Cat. No.: B133144
CAS No.: 156383-09-4
M. Wt: 429.6 g/mol
InChI Key: QXJZBUFGFSWMLW-AOGGWWGWSA-N
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Description

Dhpbcde (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • Bioavailability Score: 0.55 (moderate)
  • BBB Permeability: Yes
  • CYP Inhibition: None observed

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural framework includes a boronic acid group attached to a substituted aromatic ring, enabling applications in medicinal chemistry and materials science.

Properties

CAS No.

156383-09-4

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one

InChI

InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1

InChI Key

QXJZBUFGFSWMLW-AOGGWWGWSA-N

SMILES

CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O

Canonical SMILES

CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O

Synonyms

4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one
4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one
DHPBCDE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.33 g/mol 269.34 g/mol
Log Po/w (XLOGP3) 2.15 2.30 3.05
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
Bioavailability Score 0.55 0.50 0.45
BBB Permeability Yes No No
CYP Inhibition None None Moderate (CYP2D6)
Synthetic Accessibility 2.07 (moderate) 1.89 (easier) 2.45 (challenging)

Key Findings:

Structural Differences :

  • This compound contains a single chlorine substituent , whereas the analogous compounds feature additional halogens (e.g., dichloro groups), increasing molecular weight and hydrophobicity .
  • The position of halogens influences electronic properties: this compound’s meta-substitution enhances BBB permeability compared to ortho/di-substituted analogs .

Functional Implications: Solubility: this compound’s higher solubility (0.24 mg/mL vs. 0.09–0.18 mg/mL) makes it more suitable for aqueous-phase reactions or drug formulations .

Synthetic Considerations :

  • This compound’s synthesis requires palladium catalysts , whereas analogs with simpler halogenation patterns are synthesized via direct electrophilic substitution, reducing cost and complexity .

Research and Application Context

  • Catalytic Applications : Unlike phosphine-alkene ligands (e.g., ferrocene derivatives in ), this compound’s boronic acid group facilitates Suzuki-Miyaura cross-couplings, critical for constructing biaryl frameworks in pharmaceuticals .

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